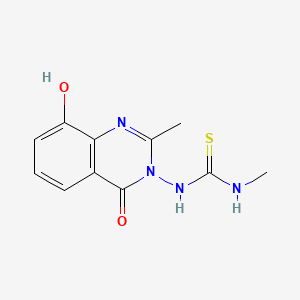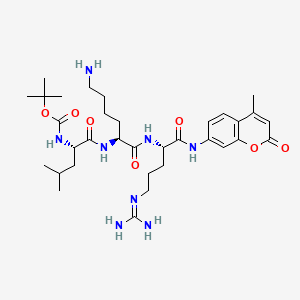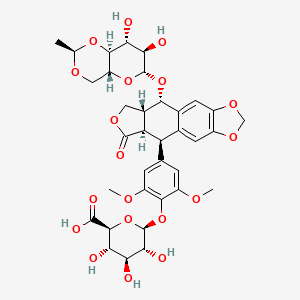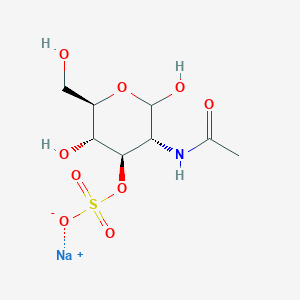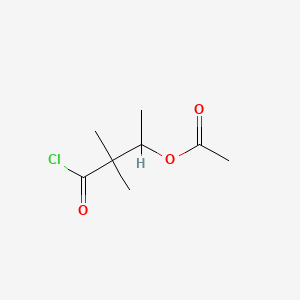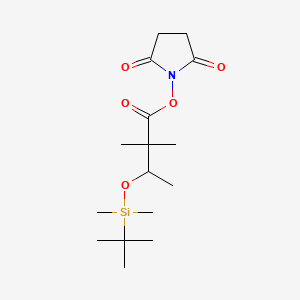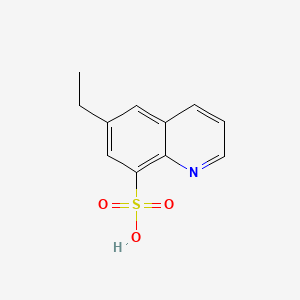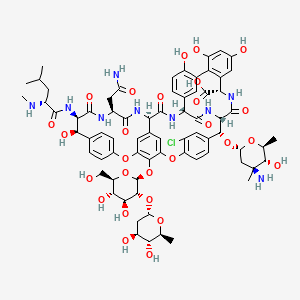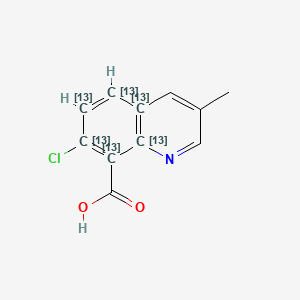
Quinmerac-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinmerac-13C6, also known as 7-Chloro-3-methyl (4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid, is a compound with the molecular formula C11H8ClNO2 . It has a molecular weight of 227.59 g/mol .
Molecular Structure Analysis
Quinmerac-13C6 has a complex molecular structure. Its IUPAC name is 7-chloro-3-methylquinoline-8-carboxylic acid . The InChI representation of its structure is InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8 (12)9 (11 (14)15)10 (7)13-5-6/h2-5H,1H3, (H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1 .
Chemical Reactions Analysis
The Fukui function values predict that electrophilic and free radical attacks on quinmerac might cause aromatic substitutions, while nucleophilic attacks would cause cleavage of the C=N bond .
Physical And Chemical Properties Analysis
Quinmerac-13C6 has a molecular weight of 227.59 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 227.0444852 g/mol . The topological polar surface area is 50.2 Ų .
Wissenschaftliche Forschungsanwendungen
Environmental Residue Analysis
Quinmerac is a pesticide active substance whose maximum residue levels (MRLs) are established and reviewed at the European level. EFSA's review of quinmerac MRLs considered the occurrence of residues in plants, processed commodities, rotational crops, and livestock, based on data from Member States. Although no significant risk to consumers was identified, the review highlighted the lack of some required information, making the consumer risk assessment indicative only. This underscores the importance of quinmerac in environmental and food safety research, where isotopically labeled compounds like Quinmerac-13C6 could be used for precise tracing and analysis of residues in various matrices (Anastassiadou et al., 2020).
Clinical and Biomedical Research
The use of stable isotopes has become increasingly popular in clinical science, partly due to advancements in mass-spectrometric methods for quantitative analysis and the non-radioactive nature of stable isotopes, which enhances patient safety. Isotopically labeled compounds, including 13C-labeled ones, are employed in a wide range of clinical research applications, from studying metabolism to assessing nutrient absorption and drug metabolism. This includes the potential application of Quinmerac-13C6 in metabolic studies to understand its pharmacokinetics and dynamics in a clinical context (Halliday & Rennie, 1982).
Materials Science and Sustainability
In materials science, quinones, including derivatives of quinmerac, are investigated for their conducting properties, which are crucial for developing sustainable energy storage systems. The focus on high-molecular-weight polymeric systems over low-molecular-weight monomers suggests a potential research avenue for Quinmerac-13C6 in synthesizing novel conducting polymers with improved sustainability and environmental compatibility (Zarren, Nisar, & Sher, 2019).
Ecology and Carbon Cycle Research
Isotopic labeling with 13C has also been applied to understand carbon fluxes from plants to soil organisms in upland grassland ecosystems. Such research is essential for grasping the complex dynamics of carbon cycling in the environment, potentially including the effects of pesticides like quinmerac on these processes. The unique insights gained from these studies, enabled by isotopic labeling, highlight the value of compounds like Quinmerac-13C6 in ecological research (Leake et al., 2006).
Safety And Hazards
Quinmerac-13C6 may cause long-lasting harmful effects to aquatic life . It’s advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of exposure, it’s recommended to rinse skin with water/shower, rinse out eyes with plenty of water, and consult a doctor if feeling unwell .
Zukünftige Richtungen
Metazachlor and quinmerac are key active ingredients for weed control in crops like rice, but they have been detected in watercourses at levels that risk non-compliance with the Water Framework Directive . Therefore, stewardship guidelines have been developed to reduce the risk to water . This includes the use of best management practice and maintaining the number of herbicide options .
Eigenschaften
IUPAC Name |
7-chloro-3-methylquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOLUNSQWINIR-KIHIGKDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[13C]2=[13C]([13C](=[13C]([13CH]=[13CH]2)Cl)C(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676126 |
Source


|
| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinmerac-13C6 | |
CAS RN |
1185039-71-7 |
Source


|
| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

